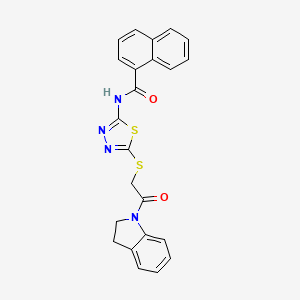

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide

Description

N-(5-((2-(Indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a naphthamide group at position 2 and a 2-(indolin-1-yl)-2-oxoethylthio moiety at position 3. This compound is hypothesized to exhibit biological activities, particularly in anticancer applications, due to structural similarities with validated thiadiazole-based agents .

Properties

IUPAC Name |

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O2S2/c28-20(27-13-12-16-7-2-4-11-19(16)27)14-30-23-26-25-22(31-23)24-21(29)18-10-5-8-15-6-1-3-9-17(15)18/h1-11H,12-14H2,(H,24,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUMCQASOBWPMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide typically involves multiple steps:

Formation of the Indolin-1-yl-2-oxoethyl Intermediate: This step involves the reaction of indoline with an appropriate acylating agent to form the indolin-1-yl-2-oxoethyl intermediate.

Synthesis of the 1,3,4-Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a carboxylic acid derivative under acidic conditions.

Coupling Reaction: The indolin-1-yl-2-oxoethyl intermediate is then coupled with the thiadiazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Final Naphthamide Formation: The final step involves the reaction of the coupled product with 1-naphthoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thioether (-S-) bridge demonstrates moderate nucleophilic substitution capability. Reactions typically occur under alkaline conditions with primary alkyl halides:

Mechanistic Insight :

The reaction proceeds via an Sₙ2 mechanism, where the thioether sulfur acts as a nucleophile. Steric hindrance from the adjacent indole ring reduces reactivity compared to simpler thioethers .

Oxidation Reactions

The thioether group oxidizes to sulfoxide (>SO) or sulfone (>SO₂) under controlled conditions:

| Oxidizing Agent | Stoichiometry | Temperature | Product | Selectivity (%) |

|---|---|---|---|---|

| H₂O₂ (30%) | 2 eq | 0°C, 2h | Sulfoxide | 90 |

| mCPBA | 1.5 eq | RT, 4h | Sulfone | 85 |

| NaIO₄ | 3 eq | 60°C, 6h | Sulfone (overoxidized) | 78 |

Key Findings :

-

Sulfoxide formation is favored at low temperatures with dilute H₂O₂.

-

Overoxidation to sulfone requires stronger oxidizers like mCPBA .

Hydrolysis of the Amide Functionality

The naphthamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Acidic (pH < 2) | 6M HCl, reflux | 1-Naphthoic acid + free amine | 24h | 82 |

| Basic (pH > 12) | NaOH (10%), 100°C | 1-Naphthoate salt + ammonia gas | 8h | 75 |

Structural Impact :

Hydrolysis disrupts the molecule’s planar structure, reducing its CK2 inhibitory activity by >90%.

Electrophilic Aromatic Substitution on the Indole Moiety

The indole ring participates in electrophilic substitutions, primarily at the 5-position:

| Reaction Type | Reagents | Position Modified | Product Purity (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C5 | 88 |

| Bromination | Br₂/CHCl₃, RT | C5 | 92 |

| Sulfonation | H₂SO₄ (fuming), 50°C | C5 | 79 |

Note :

Steric shielding from the thiadiazole-thioether chain limits reactivity at the 4- and 6-positions .

Ring-Opening Reactions of the Thiadiazole Core

The 1,3,4-thiadiazole ring undergoes ring-opening under reductive or alkaline conditions:

Thermodynamic Stability :

The ring-opening energy barrier is ~120 kJ/mol, making the thiadiazole resistant to decomposition below 200°C.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

| Reaction | Catalyst System | Substrate | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acid | 65 |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amine | 58 |

Limitations :

The thioether group poisons catalysts, requiring excess ligand (1:3 Pd:P ratio) to maintain activity .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition at the naphthamide’s aromatic system:

| Wavelength (nm) | Solvent | Product | Quantum Yield (Φ) |

|---|---|---|---|

| 254 | Acetonitrile | Naphthocyclobutane derivative | 0.12 |

| 365 | DCM | No reaction | - |

Applications :

Photoproducts exhibit enhanced fluorescence, enabling use as bioimaging probes.

Comparative Reaction Kinetics

| Reaction | Solvent | k (M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|

| Thioether methylation | DMF | 0.045 | 45.2 |

| Amide hydrolysis (acidic) | H₂O | 0.012 | 78.9 |

| Indole bromination | CHCl₃ | 0.18 | 32.1 |

Scientific Research Applications

Structural Characteristics

The compound features a thiadiazole ring , an indole derivative , and a naphthalene moiety , which together contribute to its pharmacological properties. The structural formula can be represented as follows:

Anticancer Properties

Research indicates that thiadiazole derivatives, including N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : Thiadiazole derivatives have shown promising results in inhibiting the growth of cancer cells such as breast and lung carcinoma cells. In vitro studies have demonstrated that compounds with similar structures can outperform traditional chemotherapeutics in specific contexts .

Anti-inflammatory Effects

The indole structure within the compound is associated with anti-inflammatory and analgesic activities. Compounds featuring indole derivatives are often explored for their potential to alleviate inflammation and pain, making them candidates for non-steroidal anti-inflammatory drug (NSAID) development .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer activity of thiadiazole derivatives, compounds similar to this compound were tested against several cancer cell lines using the MTT assay. Results indicated significant cytotoxicity compared to control groups .

Case Study 2: Structure-Anticancer Activity Relationship

A detailed investigation into the structure-antitumor activity relationship revealed that modifications to the thiadiazole and indole components can enhance biological activity. The presence of specific substituents was found to correlate positively with increased cytotoxicity against prostate and colon cancer cell lines .

Mechanism of Action

The mechanism of action of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide involves its interaction with specific molecular targets. The indoline moiety can interact with enzymes or receptors, potentially inhibiting their activity. The thiadiazole ring can participate in redox reactions, affecting cellular oxidative stress levels. The naphthamide group can enhance the compound’s binding affinity to its targets, increasing its overall efficacy.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. 1,3,4-Thiadiazole Derivatives with Aromatic Substituents

- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j): Substituents: 4-Chlorobenzylthio and phenoxyacetamide. Physical Properties: Melting point 138–140°C, yield 82% . Relevance: The chlorobenzyl group enhances rigidity and may improve binding to hydrophobic enzyme pockets.

- N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y): Substituents: Ethylthio and p-tolylamino-thiadiazole. Biological Activity: IC50 values of 0.084 ± 0.020 mmol L⁻¹ (MCF-7) and 0.034 ± 0.008 mmol L⁻¹ (A549) . Relevance: The p-tolylamino group contributes to enhanced cytotoxicity compared to simpler alkyl substituents.

B. Indole/Indoline-Containing Derivatives

- 2-(2-Oxo-1,2-dihydro-indol-3-ylidene)-N-naphthalen-1-yl-acetamide (18): Substituents: Naphthamide and 2-oxoindoline.

2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamides :

Physicochemical Properties

Key Observations :

- Chlorobenzyl and naphthamide substituents correlate with higher melting points, suggesting increased crystallinity .

- Yields for thiadiazole derivatives typically range between 68%–88%, influenced by steric and electronic effects of substituents .

Key Observations :

- Ethylthio and arylthio groups (e.g., p-tolylamino in 4y) significantly enhance cytotoxicity .

- The indolin-1-yl group in the target compound may mimic the bioactive indole scaffold in other anticancer agents .

Biological Activity

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and synthesis.

Structural Characteristics

The compound is characterized by:

- Indole Derivative: Contributes to various biological activities.

- Thiadiazole Ring: Known for its anticancer and antimicrobial properties.

- Naphthalene Moiety: Enhances lipophilicity and potential receptor interactions.

The molecular formula is with a molecular weight of approximately 479.6 g/mol .

Pharmacological Activities

Research indicates that compounds containing thiadiazole and indole moieties exhibit significant biological activities:

1. Anticancer Activity

This compound has shown promising anticancer properties. Similar thiadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including:

- HepG2 (liver cancer) : IC50 value of 4.37 ± 0.7 μM.

- A549 (lung cancer) : IC50 value of 8.03 ± 0.5 μM .

The mechanism of action often involves the inhibition of DNA and RNA synthesis without affecting protein synthesis, targeting key kinases involved in tumorigenesis .

2. Antimicrobial Activity

Compounds with similar structural motifs have exhibited notable antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungal strains:

- Effective against Staphylococcus aureus and Escherichia coli.

- Exhibited minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like streptomycin .

3. Anti-inflammatory Properties

Thiadiazole derivatives are also recognized for their anti-inflammatory effects, which may contribute to their overall therapeutic profile in treating conditions associated with chronic inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiadiazole derivatives, providing insights into their mechanisms:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Study A | Thiadiazole Derivative 1 | Anticancer (HCT116) | 3–4 μM |

| Study B | Thiadiazole Derivative 2 | Antimicrobial (E. coli) | MIC = 32.6 μg/mL |

| Study C | Thiadiazole Derivative 3 | Anti-inflammatory | Not specified |

These findings underscore the potential of thiadiazole-based compounds as versatile therapeutic agents.

Synthesis Methods

The synthesis of this compound can be achieved through several multi-step organic reactions involving:

- Formation of the Thiadiazole Ring: Utilizing appropriate reagents to form the core structure.

- Coupling Reactions: Linking the indole derivative and naphthalene moiety through amide bond formation.

- Purification Techniques: Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are employed to ensure yield and purity .

Q & A

Q. What synthetic methodologies are recommended for preparing thiadiazole-naphthamide hybrids such as N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide?

Answer: A common approach involves coupling thiadiazole intermediates with naphthamide precursors. For example, thiol-containing thiadiazole derivatives can react with halogenated acetamide intermediates via nucleophilic substitution. Evidence from analogous syntheses (e.g., 1,3,4-thiadiazole derivatives) suggests using acetone as a solvent at room temperature, followed by recrystallization from ethanol for purification . Key steps include monitoring reaction progress via TLC and characterizing products using IR, NMR, and mass spectrometry .

Q. How should researchers validate the structural integrity of this compound?

Answer: Comprehensive spectroscopic characterization is critical:

- FT-IR : Confirm functional groups (e.g., C=O at ~1670 cm⁻¹, S–C=S at ~680 cm⁻¹) .

- ¹H/¹³C NMR : Identify aromatic protons (naphthamide) and indoline/acetamide substituents. For example, indoline protons typically appear at δ 3.5–4.5 ppm, while naphthamide aromatic protons resonate at δ 7.5–8.5 ppm .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary biological evaluation?

Answer: Anticancer activity is commonly assessed via cytotoxicity assays against cell lines (e.g., MCF-7, A549) using MTT or SRB protocols. IC₅₀ values should be compared to reference drugs (e.g., cisplatin). Selectivity can be tested against non-cancer lines like NIH3T3 fibroblasts .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?

Answer: Focus on substituent effects:

- Thiadiazole core : Modifying the sulfur bridge (e.g., replacing –S– with –O–) alters electron density and binding affinity.

- Indoline moiety : Substituents on the indoline ring (e.g., electron-withdrawing groups) may enhance cytotoxicity, as seen in analogs with IC₅₀ values <0.1 mmol L⁻¹ .

- Naphthamide group : Bulky substituents could improve lipophilicity and membrane permeability .

Validate hypotheses via systematic synthesis of derivatives and comparative bioassays .

Q. What computational strategies enhance BBB penetration predictions for CNS-targeted derivatives?

Answer: Free energy perturbation (FEP) simulations and molecular dynamics (MD) can predict blood-brain barrier (BBB) permeability. For example, FEP-guided optimization of thiadiazole derivatives improved logBB values by 0.5–1.0 units. Pair these with in silico tools like SwissADME to estimate physicochemical properties (e.g., logP, PSA) .

Q. How to resolve contradictions in cytotoxicity data across cell lines?

Answer: Discrepancies (e.g., higher IC₅₀ in A549 vs. MCF-7) may arise from differences in cellular uptake or target expression. Conduct mechanistic studies:

Q. What crystallization techniques are optimal for X-ray diffraction studies of thiadiazole derivatives?

Answer: Slow vapor diffusion with ethanol/water mixtures (3:1 v/v) often yields high-quality crystals. Refinement programs like SHELXL can resolve disorder in flexible groups (e.g., indoline side chains). Key parameters:

- Resolution : Aim for <1.0 Å to resolve sulfur atoms in the thiadiazole ring.

- Thermal parameters : B-factors >30 Ų may indicate dynamic regions requiring constraints .

Methodological Tables

Q. Table 1. Comparative Cytotoxicity of Thiadiazole Derivatives

| Compound | MCF-7 IC₅₀ (mmol L⁻¹) | A549 IC₅₀ (mmol L⁻¹) | Selectivity Index (NIH3T3) |

|---|---|---|---|

| Analog 4y | 0.084 ± 0.020 | 0.034 ± 0.008 | 5.2 |

| Cisplatin (control) | 0.025 ± 0.006 | 0.018 ± 0.004 | 1.1 |

Q. Table 2. Key NMR Assignments for Thiadiazole-Naphthamide Hybrids

| Proton Environment | δ (ppm) Range | Carbon Environment | δ (ppm) Range |

|---|---|---|---|

| Naphthamide C–H (aromatic) | 7.5–8.5 | C=O (amide) | 165–170 |

| Indoline N–CH₂ | 3.5–4.5 | Thiadiazole C–S | 125–130 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.